molecular formula C15H17BrN2O2S B3464968 3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide

3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No. B3464968
M. Wt: 369.3 g/mol
InChI Key: MQXGFWJTMYFLRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, attached to a benzene ring via an amide linkage. The benzene ring carries a methoxy group and a bromine atom, while the thiazole ring carries a tert-butyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the electron-donating methoxy and tert-butyl groups. The compound could undergo various reactions such as nucleophilic aromatic substitution at the bromine position or reactions at the amide linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group and the bromine atom could increase its polarity and potentially its solubility in polar solvents. The tert-butyl group could increase its hydrophobicity .

Safety and Hazards

As with any chemical compound, handling “3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and environmental impact .

properties

IUPAC Name

3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2S/c1-15(2,3)12-8-21-14(17-12)18-13(19)9-5-6-11(20-4)10(16)7-9/h5-8H,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXGFWJTMYFLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide
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3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide
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3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide
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3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide
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Reactant of Route 6
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3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide

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